methyl 2-(difluoromethyl)-4-hydroxybenzoate
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Overview
Description
Methyl 2-(difluoromethyl)-4-hydroxybenzoate is a chemical compound that belongs to the class of difluoromethylated aromatic esters. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts unique characteristics to the molecule, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 4-hydroxybenzoic acid derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like copper or palladium to facilitate the formation of the C–CF2H bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(difluoromethyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(difluoromethyl)-4-hydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(difluoromethyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or modulation of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 2-(trifluoromethyl)-4-hydroxybenzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to differences in electronic and steric effects.
Uniqueness: Methyl 2-(difluoromethyl)-4-hydroxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1163283-41-7 |
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Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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